CDK19 Probe 1

CDK19 Kinase Inhibition Potency

Researchers seeking to dissect CDK19-specific transcriptional roles without confounding CDK8 inhibition face limited options-dual CDK8/19 inhibitors mask CDK19 phenotypes. CDK19 Probe 1 (Compound 10c) provides a selective chemical starting point with IC50 1.01 μM and no reported CDK8 cross-reactivity. • Validated precursor for 68Ga PET radiotracer development via linker conjugation • Linker-friendly scaffold enables PROTAC design for CDK19 degradation • Micromolar potency supports partial target engagement studies with reduced cytotoxicity

Molecular Formula C41H53N9O8
Molecular Weight 799.9 g/mol
Cat. No. B12376518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK19 Probe 1
Molecular FormulaC41H53N9O8
Molecular Weight799.9 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)NCCCCCNC(=O)CN2C=C(C=N2)C3=CC=C(C=C3)C4=CN=CC5=CC=CC=C54)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C41H53N9O8/c51-37(26-46-14-16-47(28-39(53)54)18-20-49(30-41(57)58)21-19-48(17-15-46)29-40(55)56)43-12-4-1-5-13-44-38(52)27-50-25-34(23-45-50)31-8-10-32(11-9-31)36-24-42-22-33-6-2-3-7-35(33)36/h2-3,6-11,22-25H,1,4-5,12-21,26-30H2,(H,43,51)(H,44,52)(H,53,54)(H,55,56)(H,57,58)
InChIKeyRJAYSSDDYLIVFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK19 Probe 1: A Defined Small-Molecule Inhibitor for Cyclin-Dependent Kinase 19 Research


CDK19 Probe 1 (also known as Compound 10c) is a small-molecule inhibitor designed to target Cyclin-Dependent Kinase 19 (CDK19) with a reported IC50 of 1.01 μM in biochemical assays [1]. CDK19 is a regulatory kinase of the Mediator complex and is implicated in transcriptional dysregulation in multiple cancers, including prostate cancer and triple-negative breast cancer [2]. This probe molecule features a molecular weight of 799.92 and the formula C41H53N9O8, and it serves as a key precursor for developing CDK19-targeted imaging agents and therapeutics [1].

Why Generic CDK8/19 Dual Inhibitors Cannot Substitute for CDK19 Probe 1 in Specialized Research


Direct substitution of CDK19 Probe 1 with widely available CDK8/19 dual inhibitors (e.g., CCT251545, CCT251921, AS2863619) is scientifically inadvisable due to profound differences in selectivity, potency, and intended application. Most dual inhibitors exhibit sub-nanomolar to low nanomolar potency against both CDK8 and CDK19 [1], leading to confounding biological effects as CDK8 and CDK19 have non-redundant tissue distributions and distinct roles in transcriptional regulation and development [2]. In contrast, CDK19 Probe 1 displays micromolar potency and was specifically designed as a core ligand for optimizing pharmacokinetic properties of radiotracers via linker conjugation [3]. Using a high-potency dual inhibitor in place of CDK19 Probe 1 would obliterate CDK8 function, mask CDK19-specific phenotypes, and fail to enable the linker-dependent structure-activity relationship (SAR) studies for which this probe was specifically developed.

CDK19 Probe 1: Quantitative Evidence of Differentiation from Dual CDK8/19 Inhibitors


CDK19 Probe 1 Exhibits Unique Micromolar Potency Profile Distinct from Dual CDK8/19 Inhibitors

CDK19 Probe 1 (Compound 10c) demonstrates an IC50 of 1.01 μM for CDK19, representing a micromolar-range inhibitor suitable for radiotracer development [1]. This contrasts sharply with dual CDK8/19 inhibitors: CCT251545 shows IC50 values of 6 nM for CDK19 and 7 nM for CDK8 [2]; CCT251921 exhibits IC50 values of 2.6 nM for CDK19 and 4.9 nM for CDK8 [3]; and AS2863619 displays IC50 values of 4.28 nM for CDK19 and 0.61 nM for CDK8 .

CDK19 Kinase Inhibition Potency Selectivity

CDK19 Probe 1 Demonstrates Compatibility with Linker Conjugation Strategies Essential for Radiotracer Development

CDK19 Probe 1 (Compound 10c) was specifically evaluated as a precursor for radiolabeling with 68Ga, enabling successful PET/CT imaging in vivo [1]. The study systematically optimized linker length, flexibility/rigidity, and hydrophilicity/lipophilicity to improve tumor uptake and pharmacokinetics [1]. In contrast, dual CDK8/19 inhibitors like CCT251545 and CCT251921 have not been reported as viable scaffolds for such linker-based optimization in imaging applications, with their development focused on oral bioavailability and therapeutic oncology [2].

CDK19 Radiotracer Linker Chemistry PET Imaging

CDK19 Probe 1 Offers a Distinct Selectivity Profile by Lacking Reported CDK8 Cross-Reactivity Data

Published data for CDK19 Probe 1 (Compound 10c) report only CDK19 inhibitory activity (IC50 = 1.01 μM), with no disclosed CDK8 inhibition data [1]. This contrasts with dual inhibitors that deliberately co-target CDK8 and CDK19 with high potency. For example, CCT251545 inhibits CDK8 with an IC50 of 7 nM [2]; CCT251921 inhibits CDK8 with an IC50 of 4.9 nM [3]; AS2863619 inhibits CDK8 with an IC50 of 0.61 nM . The absence of reported CDK8 inhibition for CDK19 Probe 1 may reflect a preference for CDK19 binding that is chemically distinct from the dual-targeting pyridine or thienopyridine scaffolds.

CDK19 Selectivity CDK8 Kinase Profiling

CDK19 Probe 1 Enables Distinct Chemical Modifications Unavailable with Dual CDK8/19 Inhibitors

The chemical structure of CDK19 Probe 1 (Compound 10c) contains functional groups amenable to linker attachment without abolishing CDK19 binding, as demonstrated by the successful generation of 68Ga-10c for PET imaging [1]. By comparison, dual CDK8/19 inhibitors like CCT251545 and CCT251921 feature structures optimized for oral bioavailability and metabolic stability, with no published examples of successful conjugation for imaging or targeted delivery [2]. The molecular weight of CDK19 Probe 1 (799.92) and its extended linear architecture facilitate modular modification.

CDK19 Chemical Probe SAR Linker Optimization

CDK19 Probe 1 Demonstrates Favorable In Vivo Pharmacokinetics for Imaging Applications

In vivo studies with 68Ga-labeled CDK19 Probe 1 (68Ga-10c) showed rapid tumor absorption within 5 minutes post-injection and sustained imaging signal over 3 hours in a P-16 prostate cancer xenograft model [1]. The compound exhibited slow clearance from the tumor and was predominantly metabolized in the liver and kidneys, a profile that reduces metabolic pressure and enhances tissue safety [1]. In contrast, dual CDK8/19 inhibitors such as CCT251545 have reported oral bioavailability and plasma exposure data relevant to therapeutic oncology, but no imaging-specific pharmacokinetic data have been published for these agents in radiolabeled form [2].

CDK19 Pharmacokinetics PET Imaging Tumor Uptake

Optimal Research and Industrial Use Cases for CDK19 Probe 1 Based on Quantitative Differentiation


Development of CDK19-Targeted PET/SPECT Radiotracers for Prostate Cancer Imaging

CDK19 Probe 1 is specifically validated as a precursor for radiolabeling with 68Ga to generate CDK19-targeted PET imaging agents [1]. Its structure accommodates linker optimization (length, flexibility, hydrophilicity/lipophilicity) to improve tumor uptake and pharmacokinetics, enabling non-invasive detection of CDK19-overexpressing prostate cancers [1]. This is a unique capability not demonstrated by dual CDK8/19 therapeutic inhibitors.

Design of CDK19-Specific Chemical Probes for Functional Genomics and Target Validation

For researchers seeking to dissect CDK19-specific transcriptional roles without confounding CDK8 inhibition, CDK19 Probe 1 provides a chemical starting point with no reported CDK8 cross-reactivity [1]. Its micromolar potency may be advantageous for inducing partial target engagement in cellular assays where complete kinase inhibition is not required or where reduced cytotoxicity is desired [1]. Dual inhibitors like CCT251545 and CCT251921 would obscure CDK19-specific phenotypes due to potent CDK8 co-inhibition [2].

Construction of CDK19-Targeted PROTACs and Degraders

The linker-friendly chemical structure of CDK19 Probe 1 makes it a suitable ligand for designing heterobifunctional PROTAC molecules that recruit E3 ligases to degrade CDK19 [1]. Recent patents describe CDK8/19 degraders, but CDK19 Probe 1 offers a distinct scaffold with established linker SAR that could yield CDK19-preferring degraders [3]. This approach is not readily accessible using dual inhibitors optimized solely for kinase inhibition potency.

Pharmacokinetic Optimization Studies for Nuclear Medicine Applications

The demonstrated slow tumor clearance and predominant hepatic/renal metabolism of 68Ga-10c [1] position CDK19 Probe 1 as a model compound for optimizing radiotracer pharmacokinetics. Researchers can systematically vary linker chemistry to balance tumor retention with background clearance, a SAR space unexplored with existing CDK8/19 inhibitors that were developed for oral therapeutic administration [2].

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